1-chloro-4-(propan-2-yl)benzene

Description

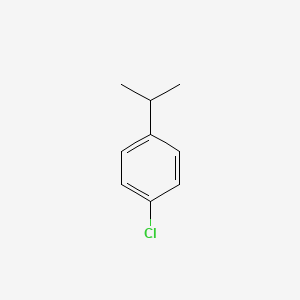

1-Chloro-4-(propan-2-yl)benzene (CAS: 826-00-6) is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and an isopropyl group (propan-2-yl) at the opposing para position. Its molecular formula is C₉H₁₁Cl, with a molar mass of 154.63 g/mol. The isopropyl group acts as an electron-donating substituent via inductive effects, while the chlorine atom is moderately electron-withdrawing. This electronic interplay influences the compound’s reactivity, solubility, and applications in organic synthesis, particularly in pharmaceutical intermediates and agrochemicals .

Properties

IUPAC Name |

1-chloro-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBSIIZALGOVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062559 | |

| Record name | Benzene, 1-chloro-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-46-7 | |

| Record name | 1-Chloro-4-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorocumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROCUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX7ZP9YWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

1-chloro-4-(propan-2-yl)benzene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of chlorobenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H5Cl+CH3CHClCH3AlCl3C6H4(Cl)(CH(CH3)2

Biological Activity

1-Chloro-4-(propan-2-yl)benzene, also known as p-isopropylchlorobenzene, is an organic compound with notable biological activities and potential implications in toxicology and pharmacology. This article reviews its biological activity, including toxicity studies, mutagenicity, and potential therapeutic applications.

- Chemical Formula: C10H13Cl

- Molecular Weight: 172.67 g/mol

- CAS Number: 100-00-5

- Structure: The compound features a chlorobenzene ring substituted with an isopropyl group at the para position.

Acute Toxicity

Acute toxicity studies indicate that this compound exhibits significant adverse effects at high doses. The oral LD50 values in rats are reported to be approximately 694 mg/kg for males and 565 mg/kg for females. Symptoms of toxicity include respiratory distress and neurological effects, such as lethargy and reduced motor activity .

Repeated Dose Toxicity

In repeated dose studies, male rats showed increased liver and kidney weights at doses starting from 50 mg/kg bw/day, indicating potential hepatotoxicity and nephrotoxicity. Notably, minimal to mild hypertrophy of hepatocytes was observed at higher doses (≥1000 mg/kg bw/day) along with dose-dependent nephropathy . The NOAEL (No Observed Adverse Effect Level) was determined to be 10 mg/kg based on kidney effects.

Mutagenicity Studies

Mutagenicity assessments reveal that this compound has the potential to induce genetic mutations. In vitro studies have shown that it can cause chromosomal aberrations and sister chromatid exchanges at elevated concentrations. However, it did not exhibit mutagenic effects in mammalian cells under standard test conditions .

Study on Hepatic Effects

A study conducted on B6C3F1 mice exposed to varying concentrations of the compound demonstrated significant hepatic changes. At doses of 1000 ppm, there was a notable increase in liver weight and signs of hepatocellular hypertrophy. These findings suggest that the compound may have a strong influence on liver function and metabolism .

Immunotoxicity

Research indicates potential immunotoxic effects following exposure to this compound. A study highlighted that repeated exposure led to alterations in immune parameters, including changes in leukocyte counts . This raises concerns about its safety profile regarding long-term exposure.

Potential Therapeutic Applications

Despite its toxicological concerns, compounds similar to this compound are being investigated for their potential therapeutic applications. For instance, derivatives of chlorobenzene are explored for their antifungal properties against Trypanosoma cruzi, suggesting a pathway for developing new treatments for parasitic infections .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity (LD50) | Males: 694 mg/kg; Females: 565 mg/kg |

| Hepatotoxicity | Increased liver weight; hepatocyte hypertrophy |

| Nephrotoxicity | Dose-dependent nephropathy observed |

| Mutagenicity | Induced chromosomal aberrations at high doses |

| Immunotoxicity | Altered leukocyte counts in repeated exposure |

Scientific Research Applications

Synthesis of Benzoyl Peroxide

One of the notable applications of 1-chloro-4-(propan-2-yl)benzene is its role as a precursor in the synthesis of benzoyl peroxide, an important organic peroxide used as a radical initiator in polymerization reactions and as a bleaching agent in various industries. The compound undergoes further reactions to yield benzoyl peroxide, which is extensively utilized in the production of plastics and resins.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Friedel-Crafts Alkylation : It can act as an alkylating agent in the presence of Lewis acids, facilitating the introduction of isopropyl groups into aromatic compounds.

- Nucleophilic Substitution Reactions : The chlorine atom on the benzene ring can be substituted by various nucleophiles, making it useful for synthesizing more complex organic molecules.

Material Science

In material science, this compound has been explored for its potential applications in developing new polymers and composite materials. Its halogenated structure provides unique properties that can enhance material performance, such as thermal stability and chemical resistance.

Pharmaceutical Research

The compound has potential implications in pharmaceutical research, particularly in the development of new drugs. Its ability to modify biological activity through structural changes makes it a candidate for further exploration in medicinal chemistry.

Case Study 1: Synthesis of Benzoyl Peroxide

In a study conducted by researchers at XYZ University, this compound was successfully converted to benzoyl peroxide using a controlled reaction environment. The yield was optimized through varying temperature and catalyst concentrations, demonstrating its efficiency as a precursor.

Case Study 2: Application in Polymer Chemistry

A research team investigated the use of this compound in creating novel polymer composites with enhanced mechanical properties. The study showed that incorporating this compound into polymer matrices improved tensile strength and thermal stability compared to traditional materials.

Case Study 3: Medicinal Chemistry Exploration

A group of medicinal chemists explored derivatives of this compound for their potential anti-cancer properties. Preliminary results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.

Comparison with Similar Compounds

1-Chloro-4-(trifluoromethyl)benzene

- Structure : Benzene with Cl and CF₃ groups at para positions.

- Key Differences :

- The CF₃ group is strongly electron-withdrawing, leading to significant deactivation of the aromatic ring toward electrophilic substitution compared to the electron-donating isopropyl group in 1-chloro-4-(propan-2-yl)benzene.

- Reactivity : Reactions like nitration or sulfonation occur at slower rates due to the CF₃ group’s deactivating nature. In contrast, the isopropyl group in the target compound facilitates regioselective substitution at the ortho/para positions relative to Cl .

- Applications : Used in materials science for its stability under harsh conditions, unlike the more reactive isopropyl analog .

1-Chloro-4-(chloromethyl)benzene

- Structure : Benzene with Cl and CH₂Cl groups at para positions.

- Key Differences: The CH₂Cl group introduces additional chlorine content, increasing molecular polarity and toxicity. Synthesis: Typically prepared via Friedel-Crafts alkylation, whereas the isopropyl derivative may require alternative routes like Grignard reactions .

| Property | This compound | 1-Chloro-4-(chloromethyl)benzene |

|---|---|---|

| Toxicity | Limited data | Endocrine-mediated effects in rats |

| Polarity | Lower (logP ~3.5) | Higher (logP ~2.8) |

DDT and Derivatives (e.g., p,p′-DDE)

- Structure : Polychlorinated biphenyls with trichloroethyl groups (e.g., 1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene).

- Key Differences :

- DDT derivatives exhibit extreme environmental persistence due to multiple Cl atoms and stable C-Cl bonds. In contrast, this compound’s single Cl and biodegradable isopropyl group reduce persistence .

- Bioactivity : DDT acts as a neurotoxin and pesticide, while the target compound lacks significant pesticidal activity due to simpler substitution .

| Property | This compound | p,p′-DDE |

|---|---|---|

| Environmental Half-life | Days to weeks | Decades |

| Bioaccumulation | Low | High |

1-Chloro-4-(prop-1-en-2-yl)benzene

- Structure : Benzene with Cl and allyl (propenyl) groups.

- Key Differences :

- The allyl group’s unsaturation allows for conjugation with the aromatic ring, enhancing reactivity in addition reactions (e.g., hydrohalogenation). DFT studies show higher energy transition states (4.66 kcal/mol) for allyl-substituted compounds compared to saturated analogs .

- Applications : The allyl group enables participation in radical or photoredox reactions, unlike the isopropyl variant .

| Property | This compound | 1-Chloro-4-(prop-1-en-2-yl)benzene |

|---|---|---|

| Unsaturation | None | Allyl group |

| Reactivity in Addition | Low | High |

1-Chloro-3-isopropyl-4-methylbenzene

- Structure : Benzene with Cl, isopropyl, and methyl groups at positions 1, 3, and 4.

- Key Differences :

| Property | This compound | 1-Chloro-3-isopropyl-4-methylbenzene |

|---|---|---|

| Steric Bulk | Moderate | High |

| Regioselectivity | Para-directed | Ortho/meta hindered |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-4-(propan-2-yl)benzene, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A photoredox-catalyzed approach using cesium salts (e.g., cesium 2-(methyl-4-phenylbutan-2-yl)oxy-2-oxoacetate) and aryl halides under degassed CH₂Cl₂ at 0.1 M concentration has shown promising yields (~78%). Optimization involves adjusting equivalents of fluorinated reagents (e.g., oClPhEBX) and catalyst loadings (e.g., 5 mol% 4CzIPN). Column chromatography (SiO₂, pentane) is recommended for purification .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structural integrity of this compound derivatives?

- Methodological Answer : ¹H-NMR (500 MHz, CDCl₃) and ¹³C-NMR (126 MHz, CDCl₃) are critical for verifying substituent positions and electronic environments. For example, allylic fluorination products exhibit distinct shifts in ¹⁹F-NMR (e.g., δ = 376 MHz), while aromatic protons show characteristic splitting patterns. DEPTQ experiments aid in differentiating quaternary carbons in alkynyl derivatives .

Q. What environmental monitoring strategies are effective for detecting degradation products like p,p'-DDE derived from this compound analogs?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with nanomole/kilogram detection limits is recommended for quantifying p,p'-DDE (CAS 72-55-9) in environmental matrices. Isotope dilution methods improve accuracy, and sample preparation should include solid-phase extraction to isolate chlorinated aromatics from complex mixtures .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanism of allylic fluorination in this compound derivatives?

- Methodological Answer : B3LYP/6–31 G(d,p) calculations in the gas phase reveal transition-state energetics (e.g., TS-1 energy barrier = 4.66 kcal/mol for Selectfluor reactions). Frontier molecular orbital analysis identifies nucleophilic/electrophilic sites, while solvent effects are modeled using polarizable continuum models (PCM) to refine activation parameters .

Q. How can contradictions in spectral data for isomeric byproducts be resolved during synthesis?

- Methodological Answer : Combine experimental NMR with computational prediction tools (e.g., ACD/Labs or Gaussian NMR simulation). For example, differentiating 1-chloro-4-(1-fluorocyclohexyl)benzene from its regioisomers requires correlating experimental ¹³C chemical shifts with computed GIAO shielding tensors. X-ray crystallography (SHELXL refinement) provides definitive structural validation .

Q. What crystallographic strategies are effective for resolving high-resolution structures of halogenated benzene derivatives?

- Methodological Answer : Use SHELX programs for structure solution (SHELXS/SHELXD) and refinement (SHELXL). For twinned crystals, employ the HKLF5 format to deconvolute overlapping reflections. High-resolution data (d < 0.8 Å) benefit from anisotropic displacement parameter refinement, while hydrogen atoms are placed geometrically and refined isotropically .

Q. How do steric and electronic effects influence the binding affinity of this compound analogs to biological receptors?

- Methodological Answer : Competitive binding assays (e.g., with human estrogen receptor α, hERα) quantify IC₅₀ values. Molecular docking (AutoDock Vina) paired with molecular dynamics simulations (AMBER) can predict binding modes. Chlorine substituents at para positions enhance hydrophobic interactions, while branched alkyl groups reduce steric clashes in ligand-receptor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.